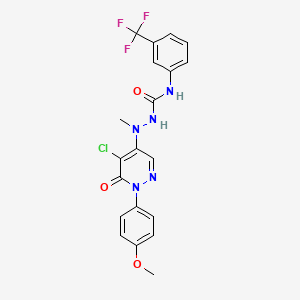

2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the compound. This can include information about the compound’s stereochemistry, functional groups, and any notable structural features .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can participate in. This can include its reactivity with other compounds, the conditions required for these reactions, and the products that are formed .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying the compound’s properties. This can include its melting point, boiling point, solubility in various solvents, and its chemical stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

This compound is synthesized via cyclocondensation, yielding 1,3,5-trisubstituted-1H-pyrazoles. The reaction involves α, β-unsaturated aldehydes or ketones reacting with substituted phenylhydrazine, catalyzed by vitamin B1. The resulting compound has been characterized using HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy . Its structure consists of a pyrazole ring with various substituents.

Fluorescence Properties

1,3,5-trisubstituted-1H-pyrazoles exhibit intriguing fluorescence properties. When an electron-withdrawing group is attached to acetophenone (as in compound 5i), the compound shows color changes from orange-red to cyan in different solvents. Notably, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .

Medicinal Applications

Pyrazoline derivatives, including this compound, have found applications in medicine:

Industrial Applications

In the textile industry, triarylpyrazoline compounds (including related structures) serve as fluorescent whitening agents . Additionally, their applications have expanded into high-tech fields, such as laser dyes and fluorescent probes .

Cytotoxicity

While not directly related to this specific compound, other pyrazoline derivatives have shown in vitro cytotoxic efficiency. Their IC50 values range from 0.426 to 4.943 μM, indicating potential as cytotoxic agents .

Green Synthesis

The use of vitamin B1 as a green catalyst in the synthesis of these compounds highlights its favorable catalytic activity and reusability. This metal-free, acid/base-free approach contributes to sustainable chemistry .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N5O3/c1-28(27-19(31)26-13-5-3-4-12(10-13)20(22,23)24)16-11-25-29(18(30)17(16)21)14-6-8-15(32-2)9-7-14/h3-11H,1-2H3,(H2,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXQADWSQCTJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)

![3,6-dichloro-N-[3-(1,3-thiazol-2-ylsulfanyl)propyl]pyridine-2-carboxamide](/img/structure/B2773239.png)

![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)

![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)